molecular formula C15H12O3 B2985635 3-ethoxy-6H-benzo[c]chromen-6-one CAS No. 92496-58-7

3-ethoxy-6H-benzo[c]chromen-6-one

Numéro de catalogue B2985635
Numéro CAS: 92496-58-7
Poids moléculaire: 240.258
Clé InChI: JCGYVVPKYOUVMC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“3-ethoxy-6H-benzo[c]chromen-6-one” is a chemical compound with the molecular formula C15H12O3 . The molecule contains a total of 32 bonds, including 20 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 aromatic ester, and 1 aromatic ether .


Synthesis Analysis

A new and metal-free approach to the synthesis of substituted 6H-benzo[c]chromenes has been developed . This three-step synthetic sequence starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . The de novo ring-forming key step is based on a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate to obtain the final products in good yields (up to 94% over two steps) .


Molecular Structure Analysis

The molecular structure of “3-ethoxy-6H-benzo[c]chromen-6-one” includes 15 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . It contains a total of 32 bonds, including 20 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 aromatic ester, and 1 aromatic ether .


Chemical Reactions Analysis

The chemical reactions of “3-ethoxy-6H-benzo[c]chromen-6-one” involve a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives that were designed and synthesized . Their biological activities were evaluated as potential PDE2 inhibitors .

Applications De Recherche Scientifique

Phosphodiesterase II Inhibition

3-ethoxy-6H-benzo[c]chromen-6-one: derivatives have been studied for their potential as Phosphodiesterase II (PDE2) inhibitors . PDE2 is an enzyme involved in cellular signaling and its inhibition has therapeutic implications in various diseases. One derivative, in particular, showed optimal inhibitory potential with an IC50 of 3.67 ± 0.47 μM, indicating strong activity that could be beneficial in treating disorders related to cyclic nucleotide signaling .

Neuroprotective Effects

These compounds have been identified as bioavailable metabolites of ellagic acid, which is known for its cognitive enhancement properties. Research suggests that these derivatives could play a role in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s due to their neuroprotective effects and ability to delay neurodegeneration .

Antioxidant Activity

The parent compound, ellagic acid, from which these derivatives are metabolized, exhibits significant antioxidant properties. By extension, the derivatives, including 3-ethoxy-6H-benzo[c]chromen-6-one , may also contribute to antioxidation, which is crucial in protecting cells from oxidative stress and related pathologies .

Antitumor Potential

Ellagic acid derivatives have been associated with antitumor activities. The structural similarity of 3-ethoxy-6H-benzo[c]chromen-6-one to these metabolites suggests it may also possess antitumor properties, potentially inhibiting cancer cell proliferation or inducing apoptosis in tumor cells .

Anti-inflammatory Properties

Inflammation is a biological response to harmful stimuli, and controlling it is vital in many chronic diseases. The anti-inflammatory potential of 3-ethoxy-6H-benzo[c]chromen-6-one could be significant in the development of new treatments for inflammatory diseases .

Cardiovascular Protection

Ellagic acid is known for its myocardial protection. Derivatives like 3-ethoxy-6H-benzo[c]chromen-6-one could potentially inherit these properties, offering protective benefits to the cardiovascular system, which may include reducing the risk of heart diseases .

Mécanisme D'action

Target of Action

The primary target of 3-ethoxy-6H-benzo[c]chromen-6-one is Phosphodiesterase II (PDE2) . PDE2 is an enzyme that plays a crucial role in cellular signal transduction by breaking down the second messengers cAMP and cGMP, which are involved in a variety of physiological processes.

Mode of Action

3-ethoxy-6H-benzo[c]chromen-6-one interacts with its target, PDE2, by inhibiting its activity . This inhibition prevents the breakdown of cAMP and cGMP, leading to their accumulation in the cell. The increased levels of these second messengers can then amplify the response of the cell to hormonal stimulation, leading to various downstream effects.

Biochemical Pathways

The inhibition of PDE2 affects multiple biochemical pathways due to the role of cAMP and cGMP as second messengers. For instance, increased cAMP levels can enhance the protein kinase A (PKA) pathway, leading to the phosphorylation and activation of various proteins. Similarly, elevated cGMP levels can stimulate the protein kinase G (PKG) pathway .

Pharmacokinetics

It’s known that the compound is a derivative of urolithins, which are the main bioavailable metabolites of ellagic acid (ea) . EA has been shown to have poor oral bioavailability, which may also be the case for its derivatives.

Result of Action

The inhibition of PDE2 by 3-ethoxy-6H-benzo[c]chromen-6-one leads to the accumulation of cAMP and cGMP in the cell. This can result in the amplification of the cell’s response to hormonal stimulation, potentially enhancing various physiological processes. For instance, EA, from which this compound is derived, has been shown to be a cognitive enhancer in the treatment of neurodegenerative diseases .

Orientations Futures

The future directions of “3-ethoxy-6H-benzo[c]chromen-6-one” research could involve further investigation into its potential as a PDE2 inhibitor . Additionally, the development of new synthetic methods could lead to more efficient production of this compound .

Propriétés

IUPAC Name

3-ethoxybenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-2-17-10-7-8-12-11-5-3-4-6-13(11)15(16)18-14(12)9-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGYVVPKYOUVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethoxy-6H-benzo[c]chromen-6-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.